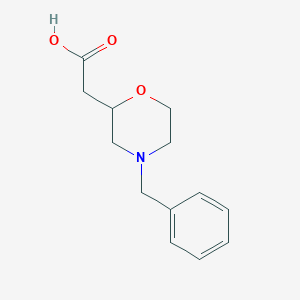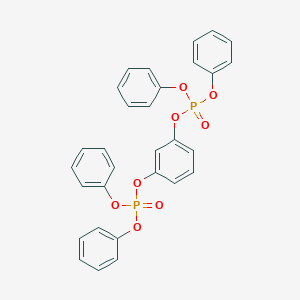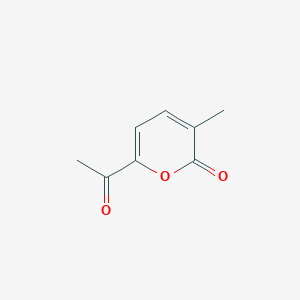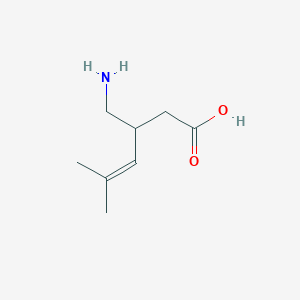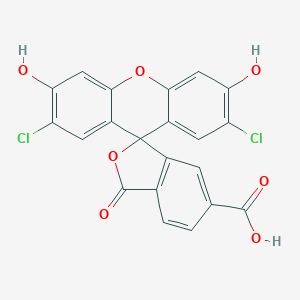
6-Carboxy-2',7'-dichlorofluorescein
概要
説明
6-Carboxy-2’,7’-dichlorofluorescein is a fluorescent dye commonly used in various scientific research applications. It is known for its ability to detect reactive oxygen species (ROS) within cells, making it a valuable tool in biological and medical research. The compound is a derivative of fluorescein, modified to include carboxyl and dichloro groups, which enhance its fluorescence properties and cellular permeability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxy-2’,7’-dichlorofluorescein typically involves the reaction of fluorescein with chlorinating agents to introduce chlorine atoms at the 2’ and 7’ positions. The carboxyl group is introduced through carboxylation reactions. One common method involves the use of acetic anhydride and chlorosulfonic acid as reagents, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of 6-Carboxy-2’,7’-dichlorofluorescein follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
6-Carboxy-2’,7’-dichlorofluorescein undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dichlorofluorescein, which is highly fluorescent.
Reduction: Reduction reactions can convert it back to its non-fluorescent form.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Dichlorofluorescein
Reduction: Non-fluorescent reduced form
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Carboxy-2’,7’-dichlorofluorescein is widely used in scientific research due to its unique properties:
Chemistry: Used as a pH indicator and in fluorescence spectroscopy.
Biology: Employed to detect ROS in cells, aiding in studies of oxidative stress and cell signaling.
Medicine: Utilized in diagnostic assays to monitor cellular health and disease states.
Industry: Applied in the development of biosensors and environmental monitoring tools.
作用機序
The mechanism of action of 6-Carboxy-2’,7’-dichlorofluorescein involves its conversion to a fluorescent form upon interaction with ROS. The compound is cell-permeant and, once inside the cell, esterases cleave the acetate groups, converting it to the fluorescent form. This fluorescence can be measured to quantify ROS levels, providing insights into cellular oxidative stress .
類似化合物との比較
Similar Compounds
2’,7’-Dichlorofluorescein: Lacks the carboxyl group, making it less cell-permeant.
Carboxyfluorescein: Similar structure but without chlorine atoms, resulting in different fluorescence properties.
Dichlorodihydrofluorescein: A reduced form used for detecting ROS but with different sensitivity and specificity.
Uniqueness
6-Carboxy-2’,7’-dichlorofluorescein is unique due to its combination of carboxyl and dichloro groups, which enhance its fluorescence and cellular permeability. This makes it particularly effective for intracellular ROS detection compared to its analogs .
特性
IUPAC Name |
2',7'-dichloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-3-8(19(26)27)1-2-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRKQIBTEHWNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Cl)O)O)Cl)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932288 | |
| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144316-86-9 | |
| Record name | 6'-Carboxyl-2',7'-dichlorodihydrofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144316869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of carboxy-DCF?
A1: The molecular formula of carboxy-DCF is C21H12Cl2O7, and its molecular weight is 467.2 g/mol.
Q2: Is carboxy-DCF compatible with live cell imaging?
A2: Yes, carboxy-DCF is frequently used in live cell imaging applications. It can readily cross cell membranes and become trapped inside cells after being hydrolyzed by intracellular esterases. [, ]
Q3: What color is carboxy-DCF fluorescence, and how is it detected?
A3: Carboxy-DCF exhibits green fluorescence, typically with excitation and emission wavelengths around 490 nm and 520 nm, respectively. Fluorescence microscopy and flow cytometry are common methods for detecting carboxy-DCF. [, ]
Q4: How does carboxy-DCF interact with its target?
A4: Carboxy-DCF itself does not typically have specific binding targets within cells. Instead, its utility comes from its ability to be actively transported by specific membrane transporters, primarily those belonging to the multidrug resistance-associated protein (MRP/ABCC) family. [, , ]
Q5: Which transporters are known to interact with carboxy-DCF?
A5: Carboxy-DCF is well-documented as a substrate for MRP2 (ABCC2) and MRP3 (ABCC3). It has also shown interaction with MRP4 (ABCC4) and MRP5 (ABCC5). [, , ]
Q6: What are the downstream effects of carboxy-DCF accumulation in cells?
A6: Carboxy-DCF is generally considered non-toxic at concentrations used for cellular imaging. Its accumulation within cells, driven by transporter activity, provides a visual readout of transporter function and localization. [, , ]
Q7: How is carboxy-DCF used to study drug resistance?
A7: Increased efflux of carboxy-DCF from cells can indicate the overexpression or increased activity of MRP transporters, which are often associated with multidrug resistance in cancer cells. This property makes carboxy-DCF a valuable tool for studying drug resistance mechanisms. [, , ]
Q8: Can carboxy-DCF be used to assess liver function?
A8: Yes, carboxy-DCF is actively transported into bile by MRP2, which is primarily expressed in the liver. Altered biliary excretion of carboxy-DCF in in vitro or in vivo models can indicate changes in MRP2 activity, potentially reflecting altered liver function. [, , ]
Q9: How does phenobarbital interact with carboxy-DCF in the context of liver function?
A9: Studies have shown that phenobarbital treatment can impair the biliary excretion of carboxy-DCF, likely due to both direct competition for transport by phenobarbital metabolites and changes in MRP2 expression and function. [, ]
Q10: Has carboxy-DCF been used to study the blood-brain barrier?
A10: While not explicitly mentioned in the provided research, MRP transporters, particularly MRP4, are expressed at the blood-brain barrier. Carboxy-DCF could potentially be used as a tool to investigate MRP-mediated transport at this crucial barrier. []
Q11: Can carboxy-DCF be used to study specific cell types within tissues?
A11: Yes, carboxy-DCF can be used to study specific cell types by combining it with other techniques, such as immunofluorescence staining or cell sorting. For instance, its accumulation pattern in different regions of the intestine could provide insights into the distribution and function of specific transporters in various intestinal cell types. [, ]
Q12: What are the common methods for quantifying carboxy-DCF in biological samples?
A12: Fluorescence spectroscopy, flow cytometry, and quantitative fluorescence microscopy are frequently employed to quantify carboxy-DCF in cells, tissues, and other biological samples. [, , ]
Q13: Are there specific considerations for using carboxy-DCF in transport assays?
A13: Yes, factors such as incubation time, substrate concentration, and the presence of ATP or inhibitors need to be carefully controlled when using carboxy-DCF in transport assays to ensure accurate and reliable results. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


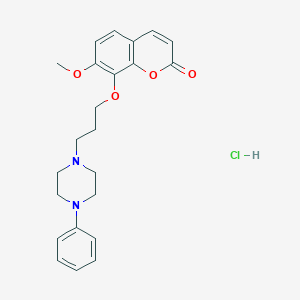
![(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane](/img/structure/B134527.png)
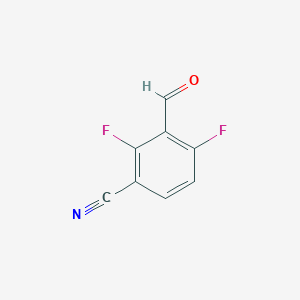
![2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE](/img/structure/B134529.png)
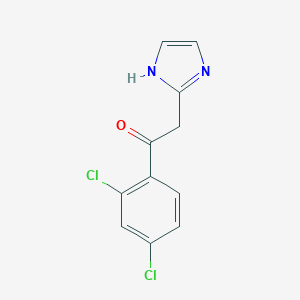

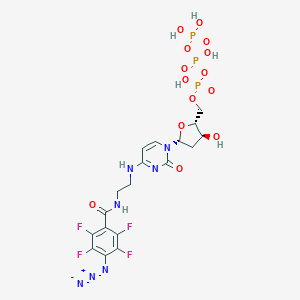
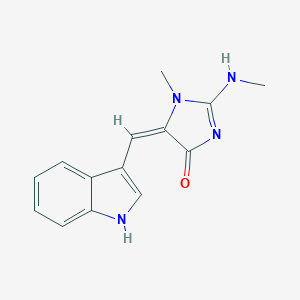
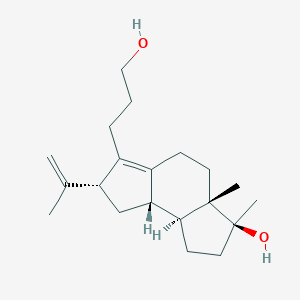
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
